Synthesis and purification of 2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid
Synthesis and purification of 2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid
An In-depth Technical Guide to the Synthesis and Purification of 2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid
Foreword: The Significance of Trithiocarbonates in Controlled Radical Polymerization
The evolution of polymer chemistry has been marked by the pursuit of methodologies that offer precise control over polymer architecture. Among the most significant advancements in this domain is the development of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1] This technique has revolutionized the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[2] At the heart of the RAFT process lies the chain transfer agent (CTA), a molecule that dictates the living nature of the polymerization.
This guide focuses on a specific and highly versatile class of CTAs: trithiocarbonates.[3] In particular, we will delve into the synthesis and purification of 2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid, a trithiocarbonate RAFT agent valued for its efficacy in controlling the polymerization of a wide range of monomers.[4][5] As a Senior Application Scientist, my objective is to provide not just a set of instructions, but a comprehensive understanding of the principles, practicalities, and nuances involved in the preparation of this crucial compound. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who seek to leverage the power of controlled radical polymerization.
Part 1: Theoretical Framework and Mechanistic Insights
Introduction to Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a type of living radical polymerization that employs a thiocarbonylthio compound as a chain transfer agent. The underlying mechanism involves a degenerative chain transfer process that establishes a dynamic equilibrium between active (propagating) and dormant polymer chains.[1] This equilibrium allows for the simultaneous growth of all polymer chains, leading to a population of polymers with similar chain lengths and, consequently, a low polydispersity index (PDI).
The general mechanism of RAFT polymerization can be summarized in the following key steps:
-
Initiation: A standard radical initiator generates free radicals that react with a monomer to form a propagating radical.
-
Chain Transfer: The propagating radical adds to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate fragments, releasing a new radical that can initiate further polymerization.
-
Re-initiation: The newly formed radical reacts with the monomer, initiating the growth of a new polymer chain.
-
Equilibrium: A rapid equilibrium is established between the propagating radicals and the dormant polymer chains, ensuring that all chains have an equal opportunity to grow.
The Role and Design of Trithiocarbonate RAFT Agents
Trithiocarbonates, with the general structure R-S-C(=S)-S-R', are a highly effective class of RAFT agents. The choice of the 'R' and 'Z' (in this case, -S-R') groups is critical in tuning the reactivity of the RAFT agent for a specific monomer family.[6][7] 2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid is designed with a tertiary alkyl 'R' group (from the propanoic acid moiety), which is a good homolytic leaving group, and a 'Z' group (the butylsulfanyl group) that modulates the stability of the intermediate radical.[3] The carboxylic acid functionality also offers a convenient handle for post-polymerization modifications or for anchoring the RAFT agent to surfaces.[8]
Mechanistic Pathway for the Synthesis of 2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid
The synthesis of this trithiocarbonate is typically achieved through a two-step, one-pot reaction. The core of the synthesis involves the formation of a butyldithiocarbonate salt, which then acts as a nucleophile to displace a leaving group from 2-bromopropanoic acid.
-
Formation of the Butyldithiocarbonate Intermediate: 1-Butanethiol is deprotonated by a strong base, such as sodium hydride or potassium hydroxide, to form the corresponding thiolate. This thiolate then attacks the electrophilic carbon of carbon disulfide to yield the butyldithiocarbonate salt.
-
Nucleophilic Substitution with 2-Bromopropanoic Acid: The butyldithiocarbonate anion then undergoes a nucleophilic substitution reaction with 2-bromopropanoic acid. The dithiocarbonate attacks the carbon atom bearing the bromine, displacing the bromide ion and forming the final trithiocarbonate product.
Caption: Reaction mechanism for the synthesis of the target trithiocarbonate.
Key Reaction Parameters and Their Influence
The success of the synthesis hinges on several critical parameters:
-
Solvent: A polar aprotic solvent like acetone or tetrahydrofuran (THF) is typically used to dissolve the reactants and facilitate the reaction.
-
Base: The choice of base is important. While strong bases like sodium hydride are effective, they can be hazardous on a larger scale.[9][10] Milder bases like potassium hydroxide are often sufficient.
-
Temperature: The reaction is generally carried out at room temperature. Exothermic steps, such as the addition of carbon disulfide, may require initial cooling.
-
Stoichiometry: Precise control of the stoichiometry is crucial to maximize the yield of the desired product and minimize the formation of byproducts.
Part 2: Experimental Protocols
Safety Precautions and Reagent Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Hazards:
-
Carbon Disulfide: Highly flammable and toxic. Handle with extreme care.
-
1-Butanethiol: Possesses a strong, unpleasant odor.
-
2-Bromopropanoic Acid: Corrosive and lachrymatory.
-
Potassium Hydroxide: Corrosive.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of similar trithiocarbonate RAFT agents.[11]
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification |
| 1-Butanethiol | 9.0 g (0.1 mol) |
| Potassium Hydroxide (85%) | 6.6 g (0.1 mol) |
| Carbon Disulfide | 11.4 g (0.15 mol) |
| 2-Bromopropanoic Acid | 15.3 g (0.1 mol) |
| Acetone | 200 mL |
| Deionized Water | As needed |
| Hexane | For washing and recrystallization |
| Dichloromethane (DCM) | For extraction |
| Brine | Saturated NaCl solution |
| Sodium Sulfate (anhydrous) | For drying |
| Round-bottom flask (500 mL) | With magnetic stir bar |
| Separatory funnel (500 mL) | |
| Rotary evaporator | |
| Ice bath |
Step-by-Step Procedure
-
To a 500 mL round-bottom flask containing acetone (100 mL), add powdered potassium hydroxide (6.6 g). Stir the mixture until the base is fully dissolved.
-
Cool the flask in an ice bath. Slowly add 1-butanethiol (9.0 g) to the stirred solution.
-
After 10 minutes, add carbon disulfide (11.4 g) dropwise while maintaining the temperature below 10 °C. The solution will turn a deep orange/red color.
-
Allow the reaction to stir in the ice bath for 30 minutes.
-
In a separate beaker, dissolve 2-bromopropanoic acid (15.3 g) in acetone (100 mL).
-
Slowly add the 2-bromopropanoic acid solution to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
After the reaction is complete (as monitored by TLC), pour the mixture into a separatory funnel containing deionized water (200 mL).
-
Wash the aqueous layer with hexane (3 x 50 mL) to remove any unreacted 1-butanethiol and other nonpolar impurities.
-
Acidify the aqueous layer to a pH of ~1-2 with concentrated HCl.
-
Extract the product into dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange oil or solid.
Purification of the Crude Product
The crude product can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot hexane.
-
Allow the solution to cool slowly to room temperature, then place it in a freezer (-20 °C) to induce crystallization.
-
Collect the yellow crystals by vacuum filtration and wash with a small amount of cold hexane.
-
Dry the purified product under vacuum.
Part 3: Analytical Characterization
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂S₃ | [12][13][14] |
| Molecular Weight | 238.4 g/mol | [12][14][15] |
| Appearance | Yellow powder or crystals | [13][15] |
| Storage Temperature | 2-8 °C, protected from light |
Spectroscopic Analysis
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is the primary method for confirming the structure of the synthesized compound. The expected chemical shifts are as follows:
-
δ 4.7-4.8 ppm (q, 1H): Methine proton (-CH(CH₃)COOH)
-
δ 3.3-3.4 ppm (t, 2H): Methylene protons adjacent to sulfur (-S-CH₂-)
-
δ 1.6-1.7 ppm (m, 2H): Methylene protons (-CH₂-CH₂-CH₃)
-
δ 1.6 ppm (d, 3H): Methyl protons of the propanoic acid moiety (-CH(CH₃)COOH)
-
δ 1.4-1.5 ppm (m, 2H): Methylene protons (-CH₂-CH₃)
-
δ 0.9-1.0 ppm (t, 3H): Terminal methyl protons (-CH₂-CH₃)
-
A broad singlet for the carboxylic acid proton will also be present, the chemical shift of which is dependent on the solvent and concentration.
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can be used to further confirm the carbon framework of the molecule. Key expected signals include:
-
δ ~222 ppm: Thiocarbonyl carbon (C=S)
-
δ ~170 ppm: Carboxyl carbon (C=O)
-
δ ~47 ppm: Methine carbon (-S-CH-)
-
δ ~37 ppm: Methylene carbon adjacent to sulfur (-S-CH₂-)
-
Signals for the remaining alkyl carbons will appear in the upfield region of the spectrum.
-
Purity Assessment
The purity of the final product can be assessed by ¹H NMR spectroscopy and, if necessary, by High-Performance Liquid Chromatography (HPLC). The absence of impurity peaks in the NMR spectrum and a single sharp peak in the HPLC chromatogram are indicative of high purity.
Part 4: Applications in Polymer Synthesis
Utility as a Chain Transfer Agent
2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid is a versatile RAFT agent suitable for the controlled polymerization of a variety of monomers, including acrylates, acrylamides, and styrenes.[4][5] Its structure allows for the synthesis of polymers with low polydispersity and predictable molecular weights.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 2-[[(2-羧乙基)硫烷基硫代羰基]-硫烷基]丙酸 | Sigma-Aldrich [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. KR20070010054A - Synthesis of Trithiocarbonate RAF Agent and Intermediates thereof - Google Patents [patents.google.com]
- 10. US7632966B2 - Synthesis of trithiocarbonate raft agents and intermediates thereof - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. 2-((Butylsulfanyl)carbonothioyl)sulfanyl)propanoic acid | C8H14O2S3 | CID 59347154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CAS 480436-46-2: 2-[(Butylsulfanyl)carbonothioyl]sulfanyl]… [cymitquimica.com]
- 14. Page loading... [wap.guidechem.com]
- 15. 2-[(Butylsulfanyl)carbonothioyl]sulfanyl]propanoic acid-SINOCOMPOUND [en.sinocompound.com]
